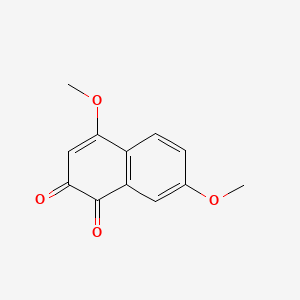
4,7-Dimethoxynaphthalene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxynaphthalene-1,2-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are characterized by a quinone structure fused with a naphthalene ring, and they often exhibit significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxynaphthalene-1,2-dione typically involves the methoxylation of naphthoquinone derivatives. One common method is the reaction of 1,2-naphthoquinone with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methoxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents is carefully managed to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Higher oxidation state naphthoquinones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the substituent introduced.
Scientific Research Applications
4,7-Dimethoxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in redox cycling and its effects on cellular processes.
Medicine: Investigated for its potential anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore structure.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxynaphthalene-1,2-dione involves its ability to undergo redox cycling, generating reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to apoptosis or necrosis. The compound targets cellular pathways involved in oxidative phosphorylation and can disrupt mitochondrial function, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Another naphthoquinone derivative with similar redox properties.
5,8-Dimethoxynaphthalene-1,4-dione: Known for its anticancer activity and ability to induce apoptosis.
Menadione (Vitamin K3): A synthetic naphthoquinone used as a vitamin supplement and in various biochemical studies.
Uniqueness
4,7-Dimethoxynaphthalene-1,2-dione is unique due to its specific methoxy substitution pattern, which influences its chemical reactivity and biological activity. Its ability to generate ROS and induce apoptosis makes it a valuable compound for research in oxidative stress and cancer therapy.
Properties
CAS No. |
32358-81-9 |
|---|---|
Molecular Formula |
C12H10O4 |
Molecular Weight |
218.20 g/mol |
IUPAC Name |
4,7-dimethoxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-15-7-3-4-8-9(5-7)12(14)10(13)6-11(8)16-2/h3-6H,1-2H3 |
InChI Key |
UHZPDIVBTDXFBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















